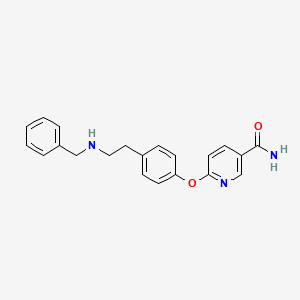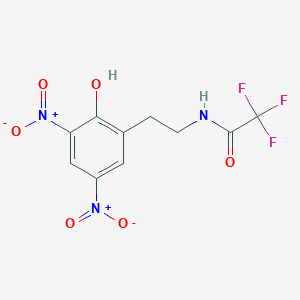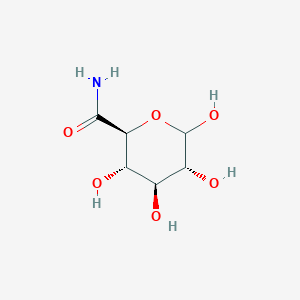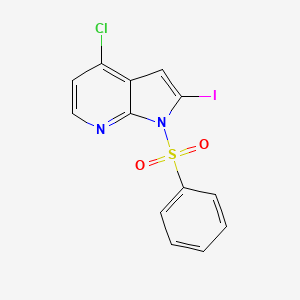
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
“4-fluoro-N-(pyridin-2-ylmethyl)aniline” is a chemical compound used in scientific research . It has a molecular weight of 202.23 .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, the substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated .Molecular Structure Analysis
The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), were studied . The experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .Chemical Reactions Analysis
The substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 89.02° C, a predicted boiling point of 316.3° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.62 .Scientific Research Applications
Palladium Complexes in Catalysis
The compound has been used to create bidentate N,N′-donor cis-palladium (II) complexes, which are significant in catalysis . These complexes have been synthesized and characterized for their potential in reaction kinetics and mechanisms, particularly in substitution reactions. The presence of the 4-fluoro group influences the electronic effects, which is crucial for catalytic efficiency.
Anticancer Metallodrugs
Research has indicated that palladium complexes involving this compound could be explored as potential anticancer metallodrugs . The design of such drugs aims to reduce the side effects associated with platinum (II) drugs, like neurotoxicity and renal toxicity, by improving selectivity and reducing resistance.
Nonlinear Optical Materials
The structural and nonlinear optical properties of related Schiff base materials derived from this compound have been investigated . These studies are essential for the development of new materials for optoelectronic devices, solar energy collectors, and other applications requiring materials with specific optical characteristics.
Molecular Interaction Studies
Hirshfeld surface analysis and molecular orbital studies of derivatives of this compound provide insights into molecular interactions . This is particularly useful in the design of materials with desired properties, such as those needed in gas storage or adsorption technologies.
Reactivity and Charge Transfer Analysis
The compound’s derivatives have been subjected to reactivity feature determination and charge transfer analysis through molecular electrostatic potential (MEP) studies . Understanding these properties is vital for the synthesis of reactive intermediates in various chemical reactions.
Kinetic and Mechanistic Behavior in Substitution Reactions
The kinetics and mechanistic behavior of the compound’s palladium complexes have been explored to understand their substitution behavior . This information is crucial for designing efficient reaction pathways in synthetic chemistry.
Biological Activity of Indole Derivatives
While not directly related to the compound , research on indole derivatives, which share structural similarities, has shown diverse biological and clinical applications . This suggests potential areas of biological activity for the compound that could be explored.
Development of Novel Ligands
The compound’s ability to form stable complexes makes it a candidate for the development of novel ligands . These ligands can be tuned for specific applications, including those in medicinal chemistry and materials science.
Mechanism of Action
properties
IUPAC Name |
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYTMOBXJEDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)








![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)
![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)


